molecular formula C6H13O5P B098589 Methyl 3-(dimethoxyphosphinoyl)propionate CAS No. 18733-15-8

Methyl 3-(dimethoxyphosphinoyl)propionate

Cat. No. B098589
M. Wt: 196.14 g/mol
InChI Key: DUCGXDQPWFCMNZ-UHFFFAOYSA-N
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Patent
US05166385

Procedure details

86 g of methylacrylate and 100 g of isobutanol are mixed under nitrogen at room temperature and heated to 80° C. 124 g of trimethylphosphite are added dropwise to the reaction solution in the course of 1 hour. The reaction mixture is stirred for 5 hours at reflux temperature and the solvent (remainder of isobutanol and isobutyl methyl ether) is removed by vacuum distillation. The crude product is obtained in a yield of 173 g with a 94.1% purity, which corresponds to a theoretical yield of 83.0%. The boiling point is 104°-106° C. at 0.93 mbar.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH:4]=[CH2:5].[CH3:7][O:8][P:9]([O:12]C)[O:10][CH3:11]>C(O)C(C)C>[CH3:7][O:8][P:9]([O:10][CH3:11])([CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:6])=[O:12]

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
COC(C=C)=O
Name
Quantity
100 g
Type
solvent
Smiles
C(C(C)C)O
Step Two
Name
Quantity
124 g
Type
reactant
Smiles
COP(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
the solvent (remainder of isobutanol and isobutyl methyl ether) is removed by vacuum distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COP(=O)(CCC(=O)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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